Dimethyl 5-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)isophthalate
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Synthesis and Characterization
Research on compounds with structures similar to "Dimethyl 5-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)isophthalate" has focused on their synthesis and structural analysis. For example, studies have developed methods for synthesizing heterocycles with dicoordinated phosphorus and thiazolo derivatives, emphasizing the versatility of thiazole and triazole frameworks in chemical synthesis (Bansal et al., 1992), (Kakehi et al., 1994). These frameworks are essential for developing compounds with potential applications in medicinal chemistry and materials science.
Anticancer and Antimicrobial Activities
Compounds containing thiazolo and triazolyl groups have been evaluated for their anticancer and antimicrobial activities. For instance, a study on 5-substituted 2-methylbenzimidazoles demonstrated significant anticancer activity, highlighting the potential therapeutic applications of similar compounds (El-Naem et al., 2003). Another study focused on the synthesis and antimicrobial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus, indicating promising antimicrobial activities at low concentrations (Rezki, 2016).
Heterocyclic Compounds Synthesis
Research has also been directed toward the synthesis of new heterocyclic compounds using thioureido-acetamides in cascade reactions, leading to various heterocycles with excellent atom economy (Schmeyers & Kaupp, 2002). This approach underscores the chemical versatility and potential of compounds similar to "this compound" in synthesizing novel heterocyclic structures for diverse applications.
Properties
IUPAC Name |
dimethyl 5-[[2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S2/c1-13-4-6-14(7-5-13)18-11-33-22-25-26-23(27(18)22)34-12-19(28)24-17-9-15(20(29)31-2)8-16(10-17)21(30)32-3/h4-11H,12H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTGLDQIPDTCJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC(=CC(=C4)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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